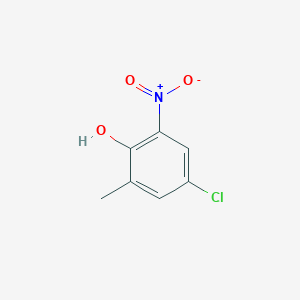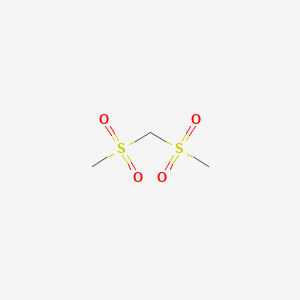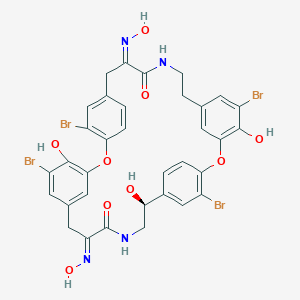
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol (DFNB) is a chemical compound that has gained significant attention in scientific research. It is a nitrophenol derivative that has been synthesized for various applications, including as a precursor for the synthesis of other chemicals. DFNB has also been studied for its potential as an antibacterial agent and as a tool for investigating biological processes.
Mechanism of Action
The exact mechanism of action of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol as an antibacterial agent is not fully understood. However, it is believed to work by disrupting the bacterial cell wall and membrane, leading to cell death. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to inhibit the activity of certain enzymes, such as β-lactamase, which can contribute to antibiotic resistance.
Biochemical and Physiological Effects:
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been shown to have low toxicity in vitro and in vivo studies. However, it can cause skin irritation and eye damage upon contact. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has also been shown to have antioxidant properties, which may be beneficial for certain applications.
Advantages and Limitations for Lab Experiments
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, its limited solubility in water can make it difficult to work with in some applications. Additionally, its potential toxicity and irritant properties must be taken into consideration when handling 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol.
Future Directions
There are several potential future directions for research involving 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol. One area of interest is its potential as an antibacterial agent, particularly in the context of antibiotic resistance. 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol could also be used as a tool for investigating the mechanisms of certain enzymes and proteins. Additionally, further research could be conducted to explore the potential antioxidant properties of 3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol and its applications in the field of materials science.
Synthesis Methods
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol can be synthesized through a multi-step process involving the nitration of 4-methylphenol, followed by the introduction of fluorine atoms through a nucleophilic substitution reaction. The resulting product is a yellow crystalline powder that is relatively stable at room temperature.
Scientific Research Applications
3,6-Difluoro-4-methyl-5-nitrobenzene-1,2-diol has been studied for its potential as an antibacterial agent, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has also been investigated as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.
properties
CAS RN |
127685-84-1 |
|---|---|
Molecular Formula |
C7H5F2NO4 |
Molecular Weight |
205.12 g/mol |
IUPAC Name |
3,6-difluoro-4-methyl-5-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H5F2NO4/c1-2-3(8)6(11)7(12)4(9)5(2)10(13)14/h11-12H,1H3 |
InChI Key |
GKULSGOFZVEWIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)O)O)F)[N+](=O)[O-] |
synonyms |
1,2-Benzenediol, 3,6-difluoro-4-methyl-5-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















